molecular formula C17H21NO2S B411117 N-mesityl-2,5-dimethylbenzenesulfonamide

N-mesityl-2,5-dimethylbenzenesulfonamide

Cat. No.: B411117
M. Wt: 303.4g/mol
InChI Key: LGXSFHNTKPFKOG-UHFFFAOYSA-N
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Description

N-Mesityl-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonyl group substituted with 2,5-dimethyl moieties and an N-bound mesityl (2,4,6-trimethylphenyl) group. The mesityl group introduces steric bulk, while the 2,5-dimethyl substitution on the sulfonyl benzene may influence electronic properties and molecular packing.

Properties

Molecular Formula

C17H21NO2S

Molecular Weight

303.4g/mol

IUPAC Name

2,5-dimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C17H21NO2S/c1-11-6-7-13(3)16(10-11)21(19,20)18-17-14(4)8-12(2)9-15(17)5/h6-10,18H,1-5H3

InChI Key

LGXSFHNTKPFKOG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=C(C=C2C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Position Effects: In N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide, the para-methyl group on the sulfonyl benzene may lead to symmetrical crystal packing, as suggested by torsion angles between aromatic planes . The mesityl group (2,4,6-trimethylphenyl) in the hypothetical compound introduces greater steric hindrance compared to 2,5-dimethylphenyl or hydroxy-substituted analogs, likely reducing solubility but enhancing thermal stability.
  • Functional Group Impact :

    • The hydroxy group in N-(2-hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide facilitates intermolecular hydrogen bonding, which could improve crystallinity and melting point relative to methyl-substituted derivatives .

Crystallographic Insights

  • highlights torsion angles of −53.36° and 178.05° for N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide, indicating significant dihedral angles between the sulfonyl benzene and N-substituted phenyl rings. This distortion may arise from steric clashes between methyl groups, influencing molecular conformation and solid-state packing .
  • Compounds without hydroxy groups (e.g., ) rely on van der Waals interactions for crystal stabilization, whereas hydrogen bonding in hydroxy-containing analogs () could lead to denser lattices .

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